
5-氯-1H-吲哚-2-羧酸甲酯
概述
描述
Methyl 5-chloro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C10H8ClNO2. It belongs to the class of indole derivatives, which are significant in both natural products and synthetic compounds due to their diverse biological activities . This compound is characterized by a chloro substituent at the 5-position and a carboxylate ester group at the 2-position of the indole ring.
科学研究应用
Methyl 5-chloro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
Target of Action
Methyl 5-chloro-1H-indole-2-carboxylate, like other indole derivatives, is known to interact with a variety of targets in the body. Indole derivatives have been found to bind with high affinity to multiple receptors . For instance, one study found that a similar compound inhibits both EGFR and BRAF V600E .
Mode of Action
For example, they can inhibit the activity of certain enzymes, such as EGFR and BRAF V600E , which play crucial roles in cell proliferation and survival.
Biochemical Pathways
Given its potential inhibitory effects on egfr and braf v600e , it may impact pathways related to cell growth and proliferation
Pharmacokinetics
The solubility of a compound can influence its bioavailability
Result of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
生化分析
Biochemical Properties
Methyl 5-chloro-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including Methyl 5-chloro-1H-indole-2-carboxylate, have been shown to inhibit enzymes such as epidermal growth factor receptor (EGFR) and BRAF V600E, which are crucial in cell signaling pathways . These interactions can lead to the modulation of cellular processes, including cell proliferation and apoptosis.
Cellular Effects
Methyl 5-chloro-1H-indole-2-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival . Additionally, Methyl 5-chloro-1H-indole-2-carboxylate may alter cellular metabolism by interacting with metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of Methyl 5-chloro-1H-indole-2-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, Methyl 5-chloro-1H-indole-2-carboxylate has been shown to inhibit the activity of EGFR and BRAF V600E, which are involved in cell signaling pathways that regulate cell proliferation and survival . These interactions can result in the modulation of downstream signaling pathways and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-chloro-1H-indole-2-carboxylate can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives, including Methyl 5-chloro-1H-indole-2-carboxylate, can exhibit varying degrees of stability and degradation under different conditions . These temporal effects can impact the compound’s efficacy and potency in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Methyl 5-chloro-1H-indole-2-carboxylate can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of Methyl 5-chloro-1H-indole-2-carboxylate.
Metabolic Pathways
Methyl 5-chloro-1H-indole-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s efficacy, toxicity, and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of Methyl 5-chloro-1H-indole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization, accumulation, and overall bioavailability . Understanding the transport and distribution mechanisms is essential for optimizing the delivery and therapeutic efficacy of Methyl 5-chloro-1H-indole-2-carboxylate.
Subcellular Localization
The subcellular localization of Methyl 5-chloro-1H-indole-2-carboxylate can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact the compound’s interactions with biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-1H-indole-2-carboxylate typically involves the following steps:
Starting Material: The synthesis often begins with 5-chloroindole.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 5-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced, leading to different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted indole derivatives.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Hydrolysis: 5-chloro-1H-indole-2-carboxylic acid.
相似化合物的比较
Similar Compounds
Methyl indole-5-carboxylate: Similar structure but lacks the chloro substituent.
5-chloro-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Methyl 5-chloro-1H-indole-2-carboxylate is unique due to the presence of both a chloro substituent and an ester group, which can influence its reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various biologically active compounds .
属性
IUPAC Name |
methyl 5-chloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAOEHZSJWVLBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406441 | |
| Record name | Methyl 5-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87802-11-7 | |
| Record name | Methyl 5-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

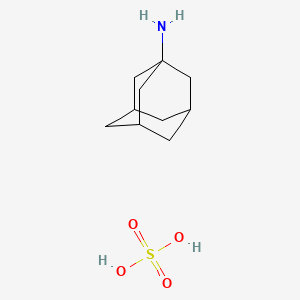
![2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1365981.png)
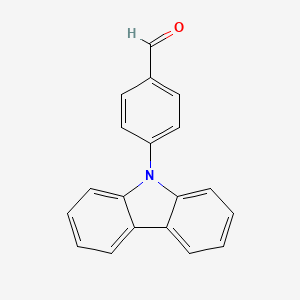
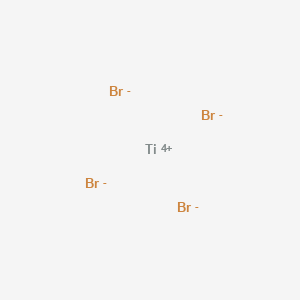
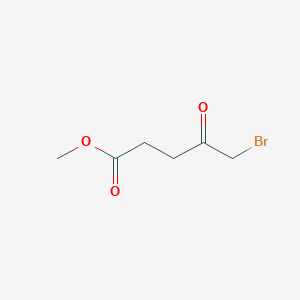
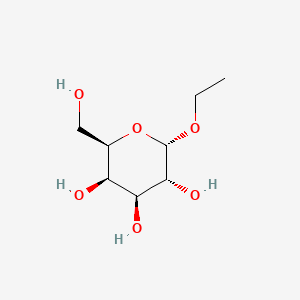
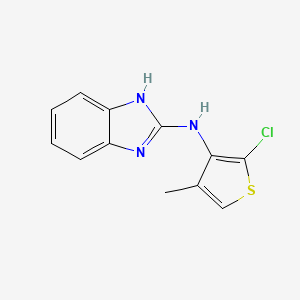
![(19S)-19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B1365991.png)
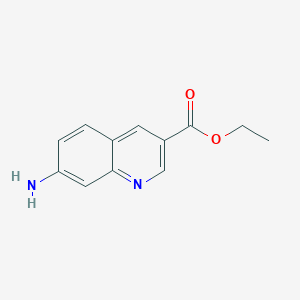
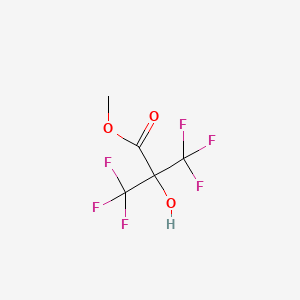
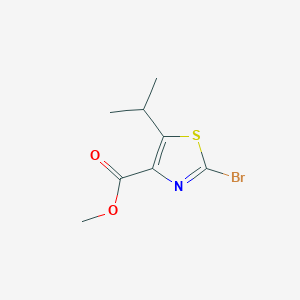
![[3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine](/img/structure/B1365997.png)
![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide](/img/structure/B1365998.png)
